2-(4-Methylphenyl)pyridin-4-amine
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Overview
Description
2-(4-Methylphenyl)pyridin-4-amine is an organic compound with the molecular formula C12H12N2 It is a derivative of pyridine, featuring a pyridine ring substituted with a 4-methylphenyl group and an amine group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)pyridin-4-amine can be achieved through several methods. One common approach involves the reaction of 4-bromo-2-(4-methylphenyl)pyridine with ammonia or an amine source under suitable conditions. Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 4-bromo-2-(4-methylphenyl)pyridine is reacted with an amine source in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
2-(4-Methylphenyl)pyridin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)pyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylphenyl)pyridine: Lacks the amine group, making it less reactive in certain chemical reactions.
4-Aminopyridine: Lacks the 4-methylphenyl group, resulting in different biological and chemical properties.
2-(4-Methylphenyl)pyrimidine: Contains a pyrimidine ring instead of a pyridine ring, leading to different reactivity and applications.
Uniqueness
2-(4-Methylphenyl)pyridin-4-amine is unique due to the presence of both the 4-methylphenyl and amine groups, which confer specific chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various research and industrial applications .
Properties
Molecular Formula |
C12H12N2 |
---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
2-(4-methylphenyl)pyridin-4-amine |
InChI |
InChI=1S/C12H12N2/c1-9-2-4-10(5-3-9)12-8-11(13)6-7-14-12/h2-8H,1H3,(H2,13,14) |
InChI Key |
AQHNRNKOFIZRLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=CC(=C2)N |
Origin of Product |
United States |
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